molecular formula C13H17ClINO3 B13719229 tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate

tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate

Cat. No.: B13719229
M. Wt: 397.63 g/mol
InChI Key: NEDKTACJTGWZKC-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H17ClINO3. It is a derivative of carbamate and is characterized by the presence of tert-butyl, chloro, and iodo substituents on its phenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-chloro-4-iodophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: The phenoxyethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution: Formation of new halogenated derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated or reduced carbamate derivatives.

    Hydrolysis: Formation of 2-(2-chloro-4-iodophenoxy)ethanol and tert-butylamine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmacophore in drug design and development.
  • Studied for its ability to interact with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its ability to form strong interactions with these targets, contributing to its potency and specificity.

Comparison with Similar Compounds

  • tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (4-iodophenyl)carbamate

Comparison:

  • tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate is unique due to the specific positioning of the chloro and iodo substituents, which can influence its reactivity and interaction with biological targets.
  • tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate has a different substitution pattern, which may result in distinct chemical and biological properties.
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate contains a bromine atom instead of iodine, affecting its reactivity and potential applications.
  • tert-Butyl (4-iodophenyl)carbamate lacks the ethoxy group, which can significantly alter its chemical behavior and applications.

Properties

Molecular Formula

C13H17ClINO3

Molecular Weight

397.63 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloro-4-iodophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

NEDKTACJTGWZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

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